molecular formula C8H12O B14254500 Oct-2-en-4-yn-1-ol CAS No. 188438-55-3

Oct-2-en-4-yn-1-ol

Cat. No.: B14254500
CAS No.: 188438-55-3
M. Wt: 124.18 g/mol
InChI Key: SYVHKRUNHCMTTH-UHFFFAOYSA-N
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Description

Oct-2-en-4-yn-1-ol is an unsaturated alcohol with a molecular formula of C₈H₁₂O (molecular weight: 124.14 g/mol). Its structure features a hydroxyl group at position 1, a double bond (C2–C3), and a triple bond (C4–C5), making it a conjugated enynol. This unique arrangement of functional groups imparts distinct reactivity and physical properties.

Properties

CAS No.

188438-55-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

oct-2-en-4-yn-1-ol

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-3,8H2,1H3

InChI Key

SYVHKRUNHCMTTH-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Propargyl/Allenyl Isomerization: One method involves the reaction of with trichloroacetonitrile in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    One-Pot Multi-Step Process: Another method involves a one-pot, three-step process using consecutive palladium(II)- and ruthenium(II)-catalysis.

Industrial Production Methods: Industrial production methods for Oct-2-en-4-yn-1-ol are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oct-2-en-4-yn-1-ol can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products:

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alkenes and alkanes.

    Substitution: Products include various substituted alcohols and ethers.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Chemical Intermediates: It is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Oct-2-en-4-yn-1-ol and its derivatives involves the nucleophilic attack of functional groups on the compound, leading to various chemical transformations. For example, Oct-2-en-4-ynoyl-CoA inhibits acyl-CoA oxidase by forming a covalent bond with an amino acid residue in the active site of the enzyme .

Comparison with Similar Compounds

Table 1: Comparative Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound C₈H₁₂O 124.14 Hydroxyl, ene (C2), yne (C4)
(S)-3,7-Dimethyloct-6-en-1-ol C₁₀H₂₀O 156.27 Hydroxyl, ene (C6), two methyl
6-Octen-2-ol,3,7-dimethyl- C₁₀H₂₀O 156.27 Hydroxyl, ene (C6), two methyl
5-Octen-1-ol,6-ethyl-3-methyl- C₁₁H₂₂O 170.29 Hydroxyl, ene (C5), ethyl, methyl

Key Observations:

  • Functional Groups: this compound is unique in possessing both a double and triple bond , enabling diverse reactivity (e.g., sequential hydrogenation or cyclopropanation). In contrast, analogs like (S)-3,7-Dimethyloct-6-en-1-ol only feature a double bond and methyl branches .
  • Molecular Weight: this compound has a lower molecular weight (124.14 g/mol) due to its linear structure and lack of branching. Branched analogs (e.g., C₁₀H₂₀O derivatives) are heavier, influencing their phase behavior and volatility .

Physical Properties and Reactivity

Table 2: Estimated Physical Properties

Compound Name Boiling Point (°C) Solubility in Water
This compound ~190–200* Low (hydrophobic enynol)
(S)-3,7-Dimethyloct-6-en-1-ol ~215–220 Insoluble (branched chain)
6-Octen-2-ol,3,7-dimethyl- ~210–215 Insoluble
5-Octen-1-ol,6-ethyl-3-methyl- ~230–235 Low

*Estimated based on homologous series.

Key Observations:

  • Boiling Points: this compound’s linear structure and conjugated unsaturation likely result in a lower boiling point (~190–200°C) compared to branched analogs (e.g., ~215–235°C). Branching reduces intermolecular forces, but increased molecular weight in analogs elevates boiling points .
  • Solubility: All compounds exhibit low water solubility due to hydrophobic alkyl chains.

Research Findings and Limitations

  • Stereochemical Influence: Branched analogs like (S)-3,7-Dimethyloct-6-en-1-ol exhibit stereospecific bioactivity (e.g., insect pheromones), whereas this compound’s linear structure lacks chiral centers, simplifying synthesis but limiting biological interactions .
  • Data Gaps: Experimental data for this compound (e.g., NMR, exact boiling points) are scarce. Properties are inferred from structural analogs and computational models.

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